molecular formula C7H7F2NO B1308180 2,4-Difluoro-3-methoxyaniline CAS No. 886499-08-7

2,4-Difluoro-3-methoxyaniline

Cat. No.: B1308180
CAS No.: 886499-08-7
M. Wt: 159.13 g/mol
InChI Key: ISMLABQIDHXORP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxyaniline is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Environmental and Water Treatment

2,4-Difluoro-3-methoxyaniline and related compounds like methoxyanilines are used in various industries, including dyes and pharmaceuticals. Due to their high toxicity and carcinogenic properties, the treatment of wastewater containing these compounds is crucial. Fenton-like oxidation, using laterite soil as an alternative iron source, has been evaluated for the degradation of methoxyanilines, offering an environmentally friendly solution for treating toxic wastewater (Chaturvedi & Katoch, 2020).

2. Fluorescence and Luminescence Studies

Compounds like N-(3,5-dihalogenosalicylidene)-2-methoxyaniline, which include this compound derivatives, have been studied for their luminescence properties. These compounds exhibit varied fluorescence intensities and structural characteristics, making them of interest in materials science for potential applications in luminescent materials (Tsuchimoto et al., 2016).

3. Chemical Synthesis and Pharmaceutical Research

The use of this compound derivatives in chemical synthesis is significant. For example, the Skraup-Type synthesis utilizes derivatives like 4-methoxyanilines to create intermediates for pharmaceutical compounds. These intermediates are then transformed into more complex molecules, demonstrating the compound's utility in synthetic organic chemistry and drug development (Lamberth et al., 2014).

4. Conductive Polymers and Material Science

This compound and related compounds have applications in creating conductive polymers. For instance, polymers derived from ortho-methoxyaniline exhibit conductivity and solubility in various solvents. These properties make them useful in both the study of conducting polymer chemistry and potential industrial applications, such as in electronic devices (Macinnes & Funt, 1988).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302+H332;H311;H315;H319 . This indicates that it can be harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation .

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoro-3-methoxyaniline are currently unknown. This compound is a fluorinated compound used as a building block in organic synthesis

Biochemical Pathways

As a building block in organic synthesis, it could potentially be involved in a variety of pathways depending on the specific reactions it is used in .

Pharmacokinetics

It is known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution. Its solubility is immiscible with water , which could affect its bioavailability.

Result of Action

As a building block in organic synthesis, the effects would likely depend on the specific compounds it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is immiscible with water , which could affect its behavior in aqueous environments. It is also incompatible with strong oxidizing agents , which could influence its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-methoxyaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for certain cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under ambient conditions but can degrade over time when exposed to strong oxidizing agents. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2,4-difluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLABQIDHXORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397578
Record name 2,4-Difluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-08-7
Record name 2,4-Difluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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